

# Spectroscopic Analysis of Cinnamyl Cinnamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl cinnamate**, a compound of interest in various scientific disciplines. The following sections present quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

#### **Data Presentation**

The spectroscopic data for **cinnamyl cinnamate** is summarized in the tables below for ease of reference and comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Cinnamyl Cinnamate



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.73	d	16.0	1H, Vinylic H of cinnamate
7.52	m	-	2H, Aromatic H
7.41-7.23	m	-	8H, Aromatic H
6.81	d	16.0	1H, Vinylic H of cinnamate
6.41	dt	16.0, 6.2	1H, Vinylic H of cinnamyl
4.85	d	6.2	2H, -O-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Cinnamyl Cinnamate** 



Chemical Shift (δ) ppm	Assignment
166.9	C=O (Ester)
145.1	Vinylic CH of cinnamate
136.2	Quaternary Aromatic C
134.5	Quaternary Aromatic C
130.4	Vinylic CH of cinnamyl
129.0	Aromatic CH
128.6	Aromatic CH
128.1	Aromatic CH
126.6	Aromatic CH
123.4	Vinylic CH of cinnamyl
117.9	Vinylic CH of cinnamate
65.2	-O-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz. Data is based on typical chemical shifts for cinnamate esters and related structures.

## **Infrared (IR) Spectroscopy**

Table 3: FT-IR Spectroscopic Data for Cinnamyl Cinnamate



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H Stretch
~3020	Medium	Vinylic C-H Stretch
~1715	Strong	C=O Ester Stretch
~1635	Strong	C=C Alkene Stretch
~1580, 1495, 1450	Medium-Strong	Aromatic C=C Stretch
~1250-1160	Strong	C-O Ester Stretch
~970	Strong	=C-H Out-of-plane bend (trans)

Sample preparation: Nujol Mull or KBr pellet.

# **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for Cinnamyl Cinnamate

m/z	Relative Intensity (%)	Proposed Fragment
264	15	[M] <sup>+</sup> (Molecular Ion)
147	10	[C <sub>6</sub> H <sub>5</sub> CH=CHCO] <sup>+</sup>
131	100	[C <sub>6</sub> H <sub>5</sub> CH=CH] <sup>+</sup>
117	85	[C <sub>9</sub> H <sub>9</sub> ]+
115	50	[C <sub>9</sub> H <sub>7</sub> ]+
105	20	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
103	40	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>
91	35	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
77	25	[C <sub>6</sub> H <sub>5</sub> ]+



Ionization Method: Electron Ionization (EI) at 70 eV.[1]

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below.

## **NMR Spectroscopy Protocol**

- Sample Preparation:
  - Weigh approximately 10-20 mg of purified cinnamyl cinnamate.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
  - Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm
     NMR tube to remove any particulate matter.
  - Ensure the solvent height in the NMR tube is approximately 4-5 cm.
- Instrument Setup (400 MHz Spectrometer):
  - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  - Place the sample in the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.
- Data Acquisition:
  - ¹H NMR:
    - Acquire a single scan to check the signal-to-noise ratio.
    - Set the number of scans (typically 8-16 for good signal-to-noise).



- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the ¹H NMR spectrum.
- ¹³C NMR:
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - Use a proton-decoupled pulse sequence.
  - Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
  - Set an appropriate relaxation delay.
  - Acquire the <sup>13</sup>C NMR spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm for  $^{1}$ H NMR, δ 77.16 ppm for  $^{13}$ C NMR).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

### Infrared (IR) Spectroscopy Protocol (Nujol Mull)

- Sample Preparation:
  - Place a small amount (2-5 mg) of solid **cinnamyl cinnamate** in an agate mortar.



- Add 1-2 drops of Nujol (mineral oil).
- Grind the mixture with a pestle until a smooth, translucent paste is formed.
- Instrument Setup (FT-IR Spectrometer):
  - Ensure the spectrometer's sample compartment is clean and dry.
  - Obtain two clean, dry salt plates (e.g., NaCl or KBr).
- Data Acquisition:
  - Record a background spectrum of the clean, empty spectrometer.
  - Apply a small amount of the Nujol mull to the center of one salt plate using a spatula.
  - Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
  - Place the salt plate assembly in the sample holder in the spectrometer.
  - Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption peaks. Note that Nujol itself has absorbances (around 2924, 2853, 1462, and 1377 cm<sup>-1</sup>) which should be ignored in the sample spectrum.

#### Mass Spectrometry Protocol (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of cinnamyl cinnamate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.



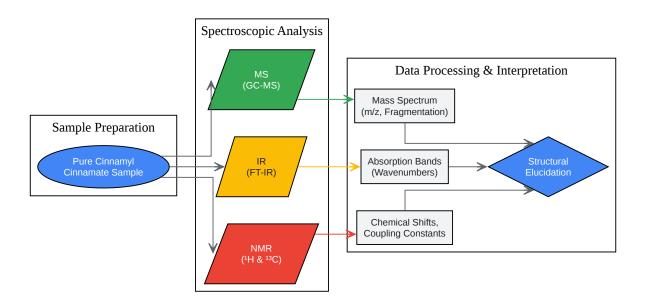
- Instrument Setup (GC-MS System):
  - Gas Chromatograph (GC):
    - Equip the GC with a suitable capillary column (e.g., a nonpolar column like HP-5MS).
    - Set the injector temperature (e.g., 250 °C).
    - Set the carrier gas (e.g., Helium) flow rate.
    - Program the oven temperature. A typical program might be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  - Mass Spectrometer (MS):
    - Set the ion source to electron ionization (EI) mode.
    - Set the electron energy to 70 eV.
    - Set the mass range to be scanned (e.g., m/z 40-500).
    - Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
- Data Acquisition:
  - Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC.
  - Start the GC run and the MS data acquisition simultaneously.
  - The MS will continuously scan the specified mass range as compounds elute from the GC column.
- Data Processing:
  - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to cinnamyl cinnamate.
  - Extract the mass spectrum for that peak.



- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

#### **Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like **cinnamyl cinnamate**.



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Caption: Workflow for the Spectroscopic Analysis of **Cinnamyl Cinnamate**.

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#### References

- 1. Cinnamyl cinnamate [webbook.nist.gov]
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